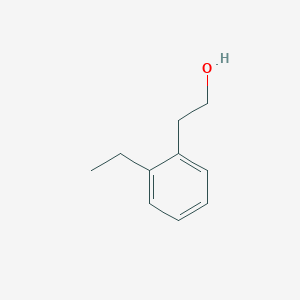

2-(2-Ethylphenyl)ethanol

Vue d'ensemble

Description

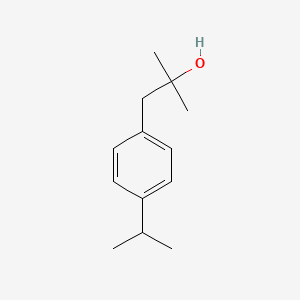

“2-(2-Ethylphenyl)ethanol” is an organic compound with the linear formula C10H14O . It has a molecular weight of 150.222 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(2-Ethylphenyl)ethanol” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethylphenyl)ethanol” include a molecular weight of 150.2176 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.

Applications De Recherche Scientifique

Receptor Differentiation : The structural modification of phenylethanol derivatives, including compounds similar to 2-(2-Ethylphenyl)ethanol, can influence sympathomimetic activity. This suggests their potential use in differentiating receptor types, such as β-1 and β-2 receptors in various tissues (Lands, Ludueña, & Buzzo, 1967).

Extraction from Aqueous Solutions : Research on the extraction of phenolic alcohols, structurally related to 2-(2-Ethylphenyl)ethanol, from aqueous solutions using emulsion liquid membranes, has implications for environmental management, particularly in dealing with waste products like olive mill wastewater (Reis, Freitas, Ferreira, & Carvalho, 2006).

Effects on Central Neurons : Studies on ethyl alcohol, a related compound, have investigated its effects on central neurons. These findings are crucial for understanding the neurobiological impact of alcohol and related compounds (Wayner, Ono, & Nolley, 1975).

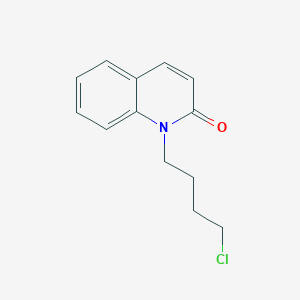

Chemical Synthesis : The use of supercritical ethanol in the synthesis of compounds like 4-hydroxyquinoline, with 2-(2-Ethylphenyl)ethanol potentially playing a role in similar processes, highlights its potential application in the pharmaceutical and color industries (Takebayashi, Furuya, & Yoda, 2016).

Ethanol Concentration Control : The development of devices to control ethanol concentration, which may include compounds like 2-(2-Ethylphenyl)ethanol, is significant for medical and industrial applications (Rivai, Suwito, Chondro, & Ruan, 2015).

Sustainability in Chemical Processes : The catalytic production of higher alcohols from ethanol, with 2-(2-Ethylphenyl)ethanol possibly being a target molecule, has been studied for its sustainability metrics. This research is important for environmentally friendly chemical processes (Patel, Telalović, Bitter, Worrell, & Patel, 2015).

Electrochemical Reduction Studies : Research into the structure-sensitive electroreduction of acetaldehyde to ethanol on copper provides insights that could be applicable to the electrochemical behavior of related compounds like 2-(2-Ethylphenyl)ethanol (Ledezma-Yanez, Gallent, Koper, & Calle‐Vallejo, 2016).

Controlled Release of Bioactives : The development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives, including compounds like 2-phenyl ethanol, suggests potential applications in pharmaceuticals and cosmetics (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

Propriétés

IUPAC Name |

2-(2-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHHLQVUUXLKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethylphenyl)ethanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B7894177.png)

amino}cyclohexane-1-carboxylic acid](/img/structure/B7894248.png)

![[3-(2,6-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7894261.png)